BENZ(a)ANTHRACENE, 1,2-DIHYDRO-
Description
Context within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Biology
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. wikipedia.orgwikipedia.org They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govumweltprobenbank.de Benz[a]anthracene itself is a four-ring PAH commonly found in engine exhaust, cigarette smoke, and industrial emissions. nih.govumweltprobenbank.de
The biological and chemical significance of PAHs often lies in their metabolic activation to reactive intermediates. In biological systems, PAHs like benz[a]anthracene are metabolized by enzymes, primarily cytochrome P450s, to form various oxygenated derivatives, including dihydrodiols. oup.comnih.gov BENZ(a)ANTHRACENE (B33201), 1,2-DIHYDRO- is one such metabolite, specifically a vicinal trans-dihydrodiol. nih.govacs.org The formation of these dihydrodiols is a critical step in the detoxification of PAHs, but it can also lead to the formation of highly reactive diol epoxides, which can bind to cellular macromolecules like DNA. oup.comresearchgate.net
The study of specific dihydrodiol isomers, such as 1,2-dihydrobenz[a]anthracene, is essential for elucidating the structure-activity relationships of PAHs. Research has shown that the position of the hydroxyl groups significantly influences the subsequent metabolic steps and the ultimate biological activity of the parent PAH. nih.govnih.gov
Significance in Contemporary Environmental and Biochemical Sciences
In environmental science, the presence and transformation of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and other PAH derivatives are monitored to understand the fate and transport of these pollutants in various environmental compartments, including water, soil, and air. umweltprobenbank.derivm.nl The photodegradation of benz[a]anthracene in the atmosphere, for instance, can lead to the formation of various products, with the product distribution being influenced by other organic constituents present in atmospheric aerosols. epa.gov
Biochemically, the metabolism of benz[a]anthracene to its various dihydrodiols is a central area of investigation. Studies have detailed the stereoselective metabolism of benz[a]anthracene to different dihydrodiol isomers by liver microsomes in animal models. nih.gov For example, research has identified the trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene as a non-K-region dihydrodiol formed during the oxidation of benz[a]anthracene. nih.gov The formation of specific dihydrodiols is a key determinant in the potential toxicity of the parent compound. While some metabolic pathways lead to detoxification, others, particularly those involving the "bay region," can result in highly mutagenic and carcinogenic metabolites. nih.gov
The table below summarizes the different metabolically possible vicinal trans-dihydrodiols of benz[a]anthracene that have been subjects of scientific investigation.
| Dihydrodiol of Benz[a]anthracene | Investigated Role |
| 1,2-Dihydrodiol | A non-K-region dihydrodiol formed during metabolism. nih.gov |
| 3,4-Dihydrodiol | A highly tumorigenic metabolite. nih.govnih.gov |
| 5,6-Dihydrodiol | A K-region dihydrodiol formed during metabolism. nih.gov |
| 8,9-Dihydrodiol | A non-K-region dihydrodiol formed during metabolism. nih.gov |
| 10,11-Dihydrodiol | A non-K-region dihydrodiol formed during metabolism. nih.gov |
Further research into the enzymatic processes and environmental factors influencing the formation and fate of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- continues to be a priority in understanding the broader impact of polycyclic aromatic hydrocarbons.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60968-08-3 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-3,5-7,9-12H,4,8H2 |
InChI Key |
QAOBWUDWTZDFAO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C23 |
Other CAS No. |
60968-08-3 |
Origin of Product |
United States |
Metabolic Activation Pathways of Benz a Anthracene and Its 1,2 Dihydro Derivatives
Role of Cytochrome P450 Enzymes in Dihydrodiol Formation
The initial and rate-limiting step in the metabolic activation of benz(a)anthracene (B33201) is its oxidation by cytochrome P450 (CYP) enzymes to form arene oxides. oup.com These enzymes, particularly isoforms from the CYP1A and CYP1B subfamilies, play a central role in this process. tandfonline.comoup.com Specifically, human and rat CYP1A1 and CYP1A2 have been shown to preferentially metabolize benz(a)anthracene. tandfonline.com CYP1B1 is another key enzyme involved in the bioactivation of PAHs. oup.comacs.org
These arene oxides are unstable and can rearrange to form phenols or be hydrated by the enzyme microsomal epoxide hydrolase to yield trans-dihydrodiols. oup.comoup.com The regioselectivity of the initial P450 oxidation determines which dihydrodiol isomers are formed. For instance, oxidation at the 1,2-, 3,4-, 5,6-, 8,9-, or 10,11-positions of benz(a)anthracene will lead to the corresponding dihydrodiols after hydrolysis. nih.govnih.gov Studies have shown that different CYP isoforms exhibit distinct regiospecificity. For example, K-region (the bond between carbons 5 and 6) oxidation is reportedly more pronounced in rat CYP1A1 and CYP1A2 than in the corresponding human enzymes. tandfonline.com The induction of these CYP enzymes can significantly alter the metabolic profile and the rate of activation of benz(a)anthracene. nih.gov
Diol Epoxide Formation and Subsequent Transformations
The dihydrodiol metabolites, particularly the bay-region trans-3,4-dihydrodiol, undergo a second round of oxidation by CYP enzymes to form diol epoxides. nih.govacs.org These diol epoxides are highly reactive electrophiles that can covalently bind to nucleophilic sites on cellular macromolecules like DNA, a critical event in the initiation of cancer. wikipedia.orgnih.gov The formation of a 3,4-diol-1,2-epoxide from benz(a)anthracene has been demonstrated in human hepatocyte culture systems. nih.gov
The epoxidation of the trans-dihydrodiol can occur either syn or anti to the benzylic hydroxyl group, resulting in two possible diastereomers: diol epoxide-1 (syn) and diol epoxide-2 (anti). acs.org Each of these diastereomers can exist as a pair of enantiomers. The enzymatic reactions that produce these diol epoxides are highly stereoselective, leading to the formation of specific, optically active isomers. tandfonline.comacs.org
For benz(a)anthracene, the tumorigenicity of the four possible bay-region 3,4-diol-1,2-epoxide isomers has been evaluated. nih.gov Research has shown a high degree of stereoselectivity in their biological activity. The (+)-[1R,2S,3S,4R]-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, also known as (+)-diol-epoxide-2, is the most tumorigenic of the four isomers in mouse skin initiation-promotion experiments and in inducing hepatic tumors in newborn mice. nih.gov This isomer possesses the same absolute configuration ([R,S,S,R]) as the highly tumorigenic bay-region diol epoxides of other potent carcinogens like benzo(a)pyrene and chrysene. acs.orgnih.gov The high reactivity and specific stereochemistry of these bay-region diol epoxides are consistent with the bay-region theory, which posits them as the ultimate carcinogenic metabolites of many PAHs. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
Role of Epoxide Hydrolase in Metabolic Interconversions
Epoxide hydrolases (EHs) are enzymes that hydrate (B1144303) epoxides to form the corresponding trans-dihydrodiols. genecards.org Microsomal epoxide hydrolase (mEH) is particularly efficient at inactivating K-region epoxides, such as benz[a]anthracene 5,6-oxide. nih.gov However, studies on diol epoxides, which are further metabolites of dihydrodiols, indicate a more complex role for this enzyme. For instance, the mutagenicity of r-8,t-9-dihydroxy-t-10, 11-oxy-8,9,10,11-tetrahydrobenz[a]anthracene (a diol epoxide of benz[a]anthracene) is not diminished by the presence of purified microsomal or cytosolic epoxide hydrolase. nih.gov This suggests that some diol epoxides of benz(a)anthracene are poor substrates for epoxide hydrolase. nih.govnih.gov This resistance to hydrolysis by epoxide hydrolase can lead to the accumulation of these reactive intermediates.
Conjugation Pathways of Dihydro-Metabolites
Once formed, dihydrodiol metabolites can undergo Phase II conjugation reactions, which generally serve to increase water solubility and facilitate excretion.
Glucuronide Conjugation
Glucuronidation is a major pathway in the metabolism of many xenobiotics, catalyzed by UDP-glucuronosyltransferases (UGTs). psu.edunih.gov This process involves the transfer of glucuronic acid to the substrate, making it more polar. psu.edunih.gov In the context of PAHs, the formation of glucuronide conjugates of dihydrodiols is a significant detoxification pathway. For example, in fish cell lines, a substantial portion of benzo[a]pyrene-7,8-diol is metabolized to its glucuronide conjugate. nih.govnih.gov The formation of these conjugates can effectively prevent the further activation of the dihydrodiol to a diol epoxide. nih.govnih.gov While specific studies on the glucuronidation of benz(a)anthracene-1,2-dihydrodiol are limited, it is a plausible and expected metabolic fate for this compound, similar to other PAH dihydrodiols.
Glutathione (B108866) Conjugation Mechanisms
Glutathione (GSH) conjugation is another critical detoxification pathway for PAH metabolites, including their diol epoxides. oup.com This reaction is catalyzed by glutathione S-transferases (GSTs). The enzymatic conjugation of glutathione with the anti-diastereomer of trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene (a diol epoxide derived from the 3,4-dihydrodiol) has been studied in detail. documentsdelivered.com
The kinetics of this conjugation reaction, catalyzed by rat liver transferase 4-4, have been compared with other PAH diol epoxides. documentsdelivered.com
Table 1: Kinetic Parameters for Glutathione Conjugation of PAH Diol Epoxides
| Substrate | Apparent Vmax (nmol/mg/min) | Apparent Km (µM) | Catalytic Efficiency (s⁻¹µM⁻¹) |
| (+/-)-anti-BPDE | 560 | 11 | 0.042 |
| (+/-)-anti-BADE | 2100 | 125 | 0.014 |
| (+/-)-anti-CDE | 1500 | 105 | 0.012 |
Data from a study comparing the kinetics of enzymatic conjugation of glutathione with various diol-epoxides. documentsdelivered.com BPDE: trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene; BADE: trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene; CDE: trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene.
These data indicate that while the Vmax for the benz(a)anthracene diol epoxide is high, its lower affinity (higher Km) results in a catalytic efficiency that is approximately one-third of that for the benzo[a]pyrene (B130552) diol epoxide. documentsdelivered.com The enzyme exhibits high selectivity for the biologically most active (+)-enantiomer of the diol epoxide. documentsdelivered.com
Studies on the metabolism of benz[a]anthracene have identified several glutathione conjugates. nih.gov Although these studies did not specifically report conjugates derived from the 1,2-dihydrodiol, they did identify conjugates formed from the 5,6- and 8,9-dihydrodiols, suggesting that glutathione conjugation is a general metabolic pathway for benz(a)anthracene dihydrodiol metabolites. nih.gov
Activation by Dihydrodiol Dehydrogenase
Dihydrodiol dehydrogenases (DDs) are enzymes that can oxidize trans-dihydrodiols of aromatic hydrocarbons to their corresponding catechols. genecards.org This oxidation can represent an alternative activation pathway for PAH dihydrodiols. dntb.gov.ua Homogeneous 3α-hydroxysteroid-dihydrodiol dehydrogenase from rat liver cytosol has been shown to catalyze the NADP-dependent oxidation of a variety of polycyclic aromatic trans-dihydrodiols. nih.gov
Importantly, highly purified dihydrodiol dehydrogenase has been found to inactivate the mutagenic diol epoxide r-8,t-9-dihydroxy-t-10, 11-oxy-8,9,10,11-tetrahydrobenz[a]anthracene, a major DNA-binding metabolite of benz[a]anthracene. nih.gov This indicates a dual role for this enzyme, capable of both activation of dihydrodiols and inactivation of their subsequent diol epoxide metabolites. The stereochemical course of the oxidation of benz(a)anthracene trans-dihydrodiols is influenced by methyl substitution on the aromatic ring system. nih.gov
Biological Interactions and Genotoxicity of Benz a Anthracene, 1,2 Dihydro Metabolites
DNA Adduct Formation by Dihydrodiol Epoxides and Other Metabolites
The genotoxicity of benz(a)anthracene (B33201) is largely attributed to its metabolic conversion into highly reactive diol epoxides. These electrophilic metabolites can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. nih.gov This process is considered a crucial initial step in chemical carcinogenesis. nih.gov The formation of these adducts can be broadly categorized into two main types: stable adducts and depurinating adducts, both of which contribute to the mutagenic potential of the compound. researchgate.netoup.com
Stable DNA adducts are characterized by covalent bonds that form between the carcinogen and the exocyclic amino groups of purine (B94841) bases, such as adenine (B156593) (Ade) and guanine (B1146940) (Gua). researchgate.netoup.com These adducts remain in the DNA structure unless they are removed by cellular repair mechanisms. researchgate.net The formation of stable adducts from BA metabolites typically involves the reaction of its diol epoxides. For instance, the bay-region diol epoxide of BA is considered its ultimate carcinogenic and mutagenic form, readily forming stable adducts. nih.gov While specific studies on benz(a)anthracene-1,2-dihydro- are limited, research on related polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) (B[a]P) shows that the major stable adduct is formed when its diol epoxide binds to the 2-amino group of deoxyguanosine (dG). acs.org Similarly, studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a derivative of BA, have shown that all of its stable adducts are formed from its diol epoxide(s). nih.gov These findings suggest that the diol epoxide metabolites of benz(a)anthracene-1,2-dihydro- would also form persistent, stable adducts primarily with guanine and adenine residues in DNA.
In contrast to stable adducts, depurinating adducts are formed when metabolites react at positions on the purine bases that destabilize the N-glycosidic bond connecting the base to the deoxyribose sugar. researchgate.netoup.com This typically occurs at the N-7 or N-3 positions of adenine and the N-7 or C-8 positions of guanine. researchgate.netoup.com The resulting unstable adduct is spontaneously released from the DNA backbone, leaving behind an apurinic (AP) site. nih.gov These AP sites are non-coding and can lead to mutations during DNA replication if not properly repaired.
Studies on related PAHs have demonstrated the significance of this pathway. For example, after exposure to B[a]P, three major depurinating adducts have been identified: 7-(BP-6-yl)Gua, 8-(BP-6-yl)Gua, and 7-(BP-6-yl)Ade. acs.org In the case of DMBA, depurinating adducts, where the metabolite is bound to the N-7 of adenine or guanine, were found to constitute 52% of all detected adducts in rat mammary glands. nih.gov This indicates that the formation of depurinating adducts via radical cations or other reactive intermediates is a major pathway of DNA damage for BA and its derivatives. nih.gov
Table 1: Comparison of Stable and Depurinating DNA Adducts
| Feature | Stable DNA Adducts | Depurinating DNA Adducts |
| Binding Site | Exocyclic amino groups of Adenine and Guanine. researchgate.netoup.com | N-3 or N-7 of Adenine; N-7 or C-8 of Guanine. researchgate.netoup.com |
| Stability | Remain covalently bonded to DNA unless repaired. researchgate.net | Spontaneously released, creating an apurinic site. nih.govresearchgate.net |
| Formation | Reaction of diol epoxides with DNA. nih.govnih.gov | Reaction of radical cations or other metabolites with DNA. nih.gov |
| Consequence | Can cause transcriptional arrest and mutations if not repaired. | Generation of mutagenic apurinic sites. nih.gov |
To understand the precise structural and biological consequences of DNA damage, researchers synthesize and study site-specifically modified oligonucleotides. This involves creating short DNA strands containing a single, well-defined adduct at a specific location. By studying these specific lesions, it is possible to determine the structural distortions they cause in the DNA helix and how these adducts are recognized and processed by cellular machinery for DNA repair and replication. capes.gov.br For benz[a]anthracene, this has involved the chemical synthesis of four distinct diol epoxide-DNA adducts, two from the bay region and two from the non-bay region, by reacting BA anti-epoxides with the exocyclic nitrogen (N6) of adenine. capes.gov.br Such studies are crucial for establishing structure-function relationships and understanding why some adducts are more mutagenic than others. capes.gov.br
Oxidative DNA Damage Induced by Dihydro-Derivatives
Beyond the formation of covalent adducts by diol epoxides, metabolites of benz(a)anthracene-1,2-dihydro- can induce genotoxicity through oxidative stress. This pathway involves the enzymatic conversion of dihydrodiols to catechols, which can then undergo redox cycling to produce reactive oxygen species (ROS) that damage DNA. acs.orgnih.gov
Dihydrodiol dehydrogenase (DD), an enzyme belonging to the aldo-keto reductase superfamily, plays a key role in this process. nih.govnih.gov DD catalyzes the NAD(P)+-dependent oxidation of the trans-dihydrodiol metabolites of PAHs to produce highly reactive catechols. nih.govnih.gov Studies have shown that among various BA-dihydrodiols, benz(a)anthracene-1,2-dihydrodiol is a particularly efficient substrate for DD. acs.orgnih.gov The enzymatic reaction leads to the formation of the corresponding catechol, a process confirmed by time-of-flight mass spectroscopy. acs.orgnih.gov This catechol is a critical intermediate in the pathway leading to oxidative DNA damage. acs.org
The catechols formed by DD can undergo autoxidation, a process significantly enhanced by the presence of metal ions like copper (Cu(II)). acs.orgnih.govnih.gov This redox cycling process generates ROS, including hydrogen peroxide (H₂O₂), which can subsequently damage DNA. acs.orgnih.gov The involvement of H₂O₂ and Cu(I) (reduced from Cu(II) during the cycle) is supported by the fact that DNA damage can be inhibited by catalase (an enzyme that degrades H₂O₂) and bathocuproine (a Cu(I)-specific chelator). acs.orgnih.govnih.gov
This Cu(II)-mediated oxidative damage includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known biomarker of oxidative DNA damage. acs.orgnih.gov Furthermore, this pathway has been shown to induce DNA lesions at specific sites, such as the guanine residue in the 5'-ACG-3' sequence, which is located in a known mutational hotspot of the human p53 tumor suppressor gene. acs.orgnih.govnih.gov This indicates that the oxidative pathway initiated by benz(a)anthracene-1,2-dihydrodiol contributes significantly to the compound's carcinogenic potential. acs.org
Table 2: Key Findings on Oxidative DNA Damage by BENZ(a)ANTHRACENE, 1,2-DIHYDRO- Metabolites
| Finding | Description | Supporting Evidence |
| Enzymatic Activation | Dihydrodiol dehydrogenase (DD) efficiently catalyzes the oxidation of BA-1,2-dihydrodiol to a catechol. acs.orgnih.gov | Observation of NADH production and mass spectrometric detection of the catechol form after DD treatment. acs.orgnih.gov |
| Metal Ion Involvement | Copper (Cu(II)) mediates the autoxidation of the catechol, leading to DNA damage. acs.orgnih.govnih.gov | DNA damage is inhibited by the Cu(I)-chelator bathocuproine. acs.orgnih.govnih.gov |
| Reactive Oxygen Species | The process generates hydrogen peroxide (H₂O₂), which contributes to the DNA damage. acs.orgnih.gov | DNA damage is inhibited by catalase. acs.orgnih.gov |
| Type of DNA Damage | Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and strand breaks. acs.orgnih.gov | HPLC with electrochemical detection and analysis of 32P-labeled DNA fragments. acs.orgnih.gov |
| Site Specificity | Damage observed at the guanine in the 5'-ACG-3' sequence, a hotspot in the p53 gene. acs.orgnih.govnih.gov | Analysis of DNA fragments from the human p53 tumor suppressor gene. acs.orgnih.govnih.gov |
Involvement of Reactive Oxygen Species (e.g., H2O2)
The genotoxicity of benz(a)anthracene metabolites is significantly linked to the production of reactive oxygen species (ROS). Studies have demonstrated that metabolites can induce oxidative DNA damage through mechanisms that generate ROS. For instance, the metabolism of benz(a)anthracene-trans-3,4-dihydrodiol can nonenzymatically lead to copper-mediated DNA damage. nih.govacs.org This process is characterized by the formation of hydrogen peroxide (H2O2), as evidenced by the fact that the DNA damage can be inhibited by catalase, an enzyme that decomposes H2O2. nih.govacs.orgnih.govacs.org This finding underscores the direct role of H2O2 as a key mediator in the DNA damage cascade initiated by these metabolites. nih.govacs.orgcapes.gov.br
Similarly, the dihydrodiol dehydrogenase (DD) catalyzed metabolism of benz(a)anthracene-1,2-dihydrodiol also results in copper-mediated DNA damage, a process in which H2O2 is implicated. nih.govacs.org The inhibition of this damage by both catalase and bathocuproine (a copper-chelating agent) confirms the cooperative involvement of H2O2 and copper(I) ions. acs.orgnih.govacs.org In neuronal cells, exposure to benz(a)anthracene has been shown to trigger an overproduction of ROS, leading to an imbalance in the antioxidant defense system and subsequent oxidative stress-induced damage. nih.gov
Quinone-Type and Non-Quinone Redox Cycles
The metabolic activation of benz(a)anthracene gives rise to compounds that can participate in redox cycling, a key process in its mechanism of toxicity. This occurs through at least two distinct pathways: a quinone-type redox cycle and a unique non-quinone redox cycle. nih.govacs.org
The quinone-type redox cycle involves o-quinone metabolites, such as benz(a)anthracene-3,4-dione. nih.govacs.org These quinones can undergo a one-electron reduction, catalyzed by enzymes like cytochrome P450 reductase, to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the quinone and produce a superoxide (B77818) anion, which can lead to the formation of other ROS, including H2O2, thereby contributing to oxidative DNA damage. nih.govacs.orgcapes.gov.br
A novel non-quinone redox cycle has been identified for the metabolite benz(a)anthracene-trans-3,4-dihydrodiol. nih.govacs.org This metabolite can undergo a nonenzymatic, copper(II)-mediated autoxidation. nih.govacs.orgcapes.gov.br This process, enhanced by the presence of NADH, leads to the formation of a hydroxylated form of the dihydrodiol and generates ROS capable of causing significant oxidative DNA damage, seemingly more efficiently than the quinone-type cycle that requires metabolic activation. nih.govacs.org This unique pathway highlights a direct chemical mechanism for the genotoxicity of certain dihydrodiol metabolites. nih.govacs.orgresearchgate.net
Specific DNA Lesions (e.g., 8-oxodG, Double-Base Lesions) and Hotspot Mutations (e.g., p53 gene)
The ROS generated by the redox cycling of benz(a)anthracene metabolites can induce a variety of specific DNA lesions. A prominent marker of this oxidative damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic base lesion. nih.govnih.govacs.org The presence of 8-oxodG has been confirmed in calf thymus DNA following exposure to dihydrodiol dehydrogenase (DD)-catalyzed benz(a)anthracene-1,2-dihydrodiol. nih.govacs.org
Beyond single-base lesions, these metabolites have been shown to cause more complex damage. For example, benz(a)anthracene-trans-3,4-dihydrodiol can induce a double-base lesion affecting both cytosine (C) and guanine (G) at the 5'-ACG-3' sequence. nih.govacs.orgcapes.gov.br This specific sequence is significant as it is complementary to codon 273 of the human p53 tumor suppressor gene, a known mutational hotspot in various cancers. nih.govacs.orgcapes.gov.br Similarly, benz(a)anthracene-1,2-dihydrodiol induces a guanine lesion at the same 5'-ACG-3' sequence, which is sensitive to formamidopyrimidine DNA glycosylase (Fpg), further indicating oxidative damage to guanine. nih.govacs.org The targeting of the p53 gene is a critical aspect of the carcinogenicity of polycyclic aromatic hydrocarbons, as mutations in this gene can disrupt normal cell cycle control and apoptosis. nih.govnih.govmedchemexpress.com
| Metabolite | Specific DNA Lesion | Affected Gene/Sequence | Key Findings | References |
|---|---|---|---|---|
| Benz(a)anthracene-trans-3,4-dihydrodiol | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG); Double-base lesion of C and G | p53 tumor suppressor gene (codon 273) | Induces oxidative damage and a specific double-base lesion at a known cancer hotspot. | nih.gov, acs.org, capes.gov.br |
| Benz(a)anthracene-1,2-dihydrodiol | 8-oxodG; Fpg-sensitive G lesion | p53 tumor suppressor gene (codon 273) | Causes oxidative guanine damage at the same p53 hotspot sequence, mediated by dihydrodiol dehydrogenase. | nih.gov, acs.org |
Modulation of Aryl Hydrocarbon Receptor (AHR) Pathway and Enzyme Expression
Induction of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1)
Benz(a)anthracene and its derivatives are known to be potent inducers of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, through activation of the Aryl Hydrocarbon Receptor (AHR). nih.govnih.gov The induction of these enzymes is a critical step in the metabolic activation of benz(a)anthracene to its more reactive and genotoxic forms.
Studies have shown that benz(a)anthracene induces the expression of CYP1A1, CYP1A2, and CYP1B1 in various human tissue-derived cell lines. nih.gov The induction is cell-specific and depends on the chemical structure of the inducing agent. For example, while benz(a)anthracene itself is a potent inducer, its derivative 7-nitrobenz[a]anthracene (B1206480) shows weaker induction potency. nih.gov In animal models, benz(a)anthracene has been observed to strongly induce CYP1A1 in the lung and CYP1B1 in bone marrow and bronchial blood vessels. nih.gov This tissue-specific induction pattern is crucial, as the localized metabolic activation in target tissues like the bone marrow is linked to the compound's toxicity. nih.gov
| CYP Isoform | Tissue/Cell Line | Key Findings | References |
|---|---|---|---|
| CYP1A1 | Human cell lines (e.g., HepG2, MCF-7), Mouse Lung, Mouse Liver | Strongly induced by benz(a)anthracene; induction is AHR-dependent. | nih.gov, nih.gov |
| CYP1A2 | Human cell lines (e.g., HepG2, MCF-7) | Induced by benz(a)anthracene in specific inducible cell lines. | nih.gov |
| CYP1B1 | Human cell lines (e.g., HepG2, MCF-7), Mouse Bone Marrow, Mouse Bronchial Blood Vessels | Induced in target tissues, playing a key role in localized toxicity. | nih.gov, nih.gov |
Gene Expression Regulation Studies
The primary mechanism by which benz(a)anthracene metabolites regulate gene expression is through the activation of the Aryl Hydrocarbon Receptor (AHR) pathway. nih.govnih.gov The AHR is a ligand-activated transcription factor that, upon binding to compounds like benz(a)anthracene, translocates to the nucleus and dimerizes with the AHR Nuclear Translocator (ARNT). nih.gov This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.
The most well-documented consequence of AHR activation by benz(a)anthracene is the induction of Phase I metabolizing enzymes like the CYP1 family. nih.govnih.gov However, the influence of the AHR pathway extends beyond xenobiotic metabolism. It is involved in a wide range of cellular processes, including the regulation of genes related to cell cycle control, cell adhesion, and extracellular matrix remodeling. nih.gov For instance, AHR activation can alter the expression of matrix metalloproteinases (MMPs) and their inhibitors, potentially influencing cell invasion and tissue architecture. nih.gov This broader regulatory role of the AHR pathway highlights its importance as a central mediator of the diverse biological effects of benz(a)anthracene. nih.govnih.gov
Cellular Responses and Assays in Experimental Models
The biological effects of benz(a)anthracene and its metabolites have been characterized in various experimental models, revealing a range of cellular responses. In-vitro assays using mammalian cells are crucial for elucidating the mechanisms of toxicity and carcinogenicity.
Studies using hamster embryo cells have been instrumental in identifying the specific nucleic acid adducts formed upon exposure to benz(a)anthracene. nih.gov These experiments showed that diol-epoxide metabolites react with deoxyguanosine and adenosine (B11128) in cellular nucleic acids, providing direct evidence of DNA binding. nih.gov In cultured neuronal cells, benz(a)anthracene exposure leads to significant oxidative stress, cholinergic dysfunction, and an imbalance in antioxidant defenses, ultimately causing neuronal damage. nih.gov Furthermore, benz(a)anthracene has been shown to transform mammalian cells in culture, a hallmark of its carcinogenic potential. epa.gov Other observed cellular responses include the induction of cell cycle arrest and apoptosis, which can be triggered through both p53-dependent and independent pathways following DNA damage. medchemexpress.com These diverse cellular responses, documented across various experimental systems, collectively illustrate the multifaceted genotoxic and cytotoxic profile of benz(a)anthracene metabolites.
Mutagenicity Assays in Bacterial Systems (e.g., Ames Test with Salmonella typhimurium)
The Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium, is a widely employed method for assessing the mutagenic potential of chemical compounds. nih.gov This assay is based on the principle of reverse mutation, where the test chemical's ability to revert a mutation in a gene required for histidine synthesis is measured. nih.gov For many pro-mutagens like polycyclic aromatic hydrocarbons (PAHs), the assay is conducted in the presence of a liver extract (S9 fraction) to simulate mammalian metabolism, which can convert the parent compound into mutagenic metabolites. nih.gov
Metabolites of benz(a)anthracene, particularly the diol epoxides, have demonstrated significant mutagenic activity in the Ames test. The two diastereomeric 1,2-epoxides of trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene are notably potent mutagens. nih.gov In Salmonella typhimurium strain TA 100, these bay-region epoxides are 15 to 35 times more mutagenic than the diastereomeric pairs of benz(a)anthracene-8,9-diol-10,11-epoxides or benz(a)anthracene-10,11-diol-8,9-epoxides. nih.gov Furthermore, 1,2-Epoxy-1,2,3,4-tetrahydrobenz[a]anthracene stands out as a highly potent mutagen, being five times more mutagenic than 3,4-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene in bacterial cells. nih.gov In contrast, the K-region oxide, benz(a)anthracene 5,6-oxide, exhibits less than 10% of the mutagenic activity of any of the 1,2-epoxides derived from benz(a)anthracene. nih.gov
The mutagenic potency of the enantiomers of the diastereomeric bay-region benz(a)anthracene 3,4-diol-1,2-epoxides has also been evaluated. In S. typhimurium strain TA 98, the diol-epoxide with (1S,2R,3R,4S) absolute configuration was the most active isomer. However, in strain TA 100, the enantiomeric diol-epoxide with (1R,2S,3S,4R) absolute configuration was the most potent. The two isomers with (3S,4R) absolute configuration were found to be three to eight times more active in this strain than the two isomers with (3R,4S) configuration.
**Table 1: Mutagenicity of Benz(a)anthracene Metabolites in *Salmonella typhimurium***
| Compound/Metabolite | S. typhimurium Strain | Relative Mutagenic Activity | Reference |
|---|---|---|---|
| Diastereomeric 1,2-epoxides of trans-3,4-dihydrodiol | TA 100 | 15-35 times more mutagenic than other diol epoxides | nih.gov |
| 1,2-Epoxy-1,2,3,4-tetrahydrobenz[a]anthracene | Bacterial cells | 5 times more mutagenic than 3,4-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene | nih.gov |
| Benz(a)anthracene 5,6-oxide (K-region oxide) | Bacterial cells | <10% of the activity of 1,2-epoxides | nih.gov |
| (-)-diol-epoxide 2 [(1S,2R,3R,4S)] | TA 98 | Most active isomer | |
| (+)-diol-epoxide 2 [(1R,2S,3S,4R)] | TA 100 | Most active diol-epoxide |
Genotoxicity Studies in Mammalian Cell Lines (e.g., HeLa Cells, Chinese Hamster Cells, Rat Liver Epithelial Cells, Mouse Lymphoma Cells, HepG2 Cells)
Genotoxicity studies in various mammalian cell lines have corroborated the findings from bacterial assays, highlighting the potent DNA-damaging potential of benz(a)anthracene metabolites.
In Chinese hamster V79 cells , the two diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol of benz(a)anthracene are exceptionally mutagenic, being 65 to 125 times more so than the diastereomeric pairs of benz(a)anthracene-8,9-diol-10,11-epoxides or benz(a)anthracene-10,11-diol-8,9-epoxides. nih.gov (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) was found to be approximately 10 times more mutagenic than the parent compound, benz(a)anthracene, and about 20 times more mutagenic than other dihydrodiols in V79 cells co-cultivated with irradiated hamster embryo cells. nih.gov The non-K-region 1,2- and 3,4-dihydrodiols of benz(a)anthracene also induced mutations in V79 cells. nih.gov In hamster embryo cells , it has been shown that the reaction of anti-BA-3,4-diol 1,2-oxide with DNA leads to the formation of hydrocarbon-deoxyribonucleoside adducts. epa.gov
Studies using human cell lines have further underscored the genotoxic risk. In human hepatoma HepG2 cells , the formation of BA-3,4-diol-1,2-epoxide was observed to increase over time following exposure to benz(a)anthracene. nih.gov Comparative studies revealed that this metabolite exhibited stronger genotoxicity at much lower concentrations than the parent compound. nih.gov
While specific data on HeLa cells is limited in the direct context of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- metabolites, the parent compound, benz[a]anthracene, has been shown to cause DNA damage in HeLa cells .
In rat liver epithelial cells , while direct studies on BENZ(a)ANTHRACENE, 1,2-DIHYDRO- are not prominent, research on related compounds has provided valuable insights. For instance, studies on dibenzanthracenes and benzochrysenes in the rat liver epithelial cell line WB-F344 have demonstrated the induction of genotoxic events. oup.com Furthermore, a study comparing two rat intestinal epithelial cell lines, IEC-17 and IEC-18, showed that the latter was much more sensitive to the toxic effects of 7,12-dimethylbenz[a]anthracene, a related PAH. This increased sensitivity was correlated with a significantly higher rate of metabolism of the compound in the IEC-18 cells, suggesting that the level of metabolic activation is a key determinant of cytotoxicity and, by extension, genotoxicity.
Regarding mouse lymphoma cells , a study on the related cyclopenta-fused PAH, benz[l]aceanthrylene, demonstrated that it was mutagenic at the TK locus and that it, along with benzo[a]pyrene, produced both small and large colony mutants, indicating both mutagenic and clastogenic activity.
Table 2: Genotoxicity of Benz(a)anthracene Metabolites in Mammalian Cell Lines
| Cell Line | Compound/Metabolite | Observed Effect | Reference |
|---|---|---|---|
| Chinese Hamster V79 | Diastereomeric 1,2-epoxides of trans-3,4-dihydrodiol | 65-125 times more mutagenic than other diol epoxides | nih.gov |
| Chinese Hamster V79 | (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene | ~10 times more mutagenic than parent compound | nih.gov |
| Hamster Embryo Cells | anti-BA-3,4-diol 1,2-oxide | Formation of DNA adducts | epa.gov |
| HepG2 (Human Hepatoma) | BA-3,4-diol-1,2-epoxide | Stronger genotoxicity than parent compound | nih.gov |
| Rat Intestinal Epithelial (IEC-18) | 7,12-dimethylbenz[a]anthracene (related PAH) | Higher sensitivity correlated with higher metabolism |
Chromosomal Effects and Cell Transformation Assays in Vitro
The genotoxicity of benz(a)anthracene metabolites extends to causing structural and numerical changes in chromosomes, as well as inducing cell transformation, a key step in carcinogenesis.
While the non-K-region 1,2- and 3,4-dihydrodiols of benz(a)anthracene were found to be mutagenic in V79 cells, they did not cause malignant transformation in M2 mouse fibroblasts. nih.gov However, this study did show that the anti-isomer of benz(a)anthracene 8,9-diol 10,11-oxide, another diol epoxide metabolite, was capable of transforming M2 fibroblasts, while the syn-isomer was inactive. nih.gov This highlights the stereospecificity of the biological activity of these metabolites.
Although direct studies on chromosomal aberrations for BENZ(a)ANTHRACENE, 1,2-DIHYDRO- metabolites are not extensively reported, the known mechanisms of action of their ultimate carcinogenic forms, the diol epoxides, strongly suggest a clastogenic potential. The formation of bulky DNA adducts by these metabolites can interfere with DNA replication and repair, leading to chromosomal breaks, rearrangements, and aneuploidy. The parent compound, benz[a]anthracene, has been shown to transform mammalian cells in culture.
Research on the related compound benz[l]aceanthrylene has provided direct evidence of clastogenicity, with gross chromosome aberration analysis confirming its ability to cause chromosomal damage in L5178Y/TK+/- mouse lymphoma cells in vitro.
**Table 3: Chromosomal and Cell-Transforming Effects of Benz(a)anthracene Metabolites *in Vitro***
| Assay/Cell Line | Compound/Metabolite | Finding | Reference |
|---|---|---|---|
| Cell Transformation (M2 Mouse Fibroblasts) | 1,2- and 3,4-dihydrodiols of Benz(a)anthracene | Did not induce transformation | nih.gov |
| Cell Transformation (M2 Mouse Fibroblasts) | anti-isomer of Benz(a)anthracene 8,9-diol 10,11-oxide | Induced transformation | nih.gov |
| Cell Transformation (M2 Mouse Fibroblasts) | syn-isomer of Benz(a)anthracene 8,9-diol 10,11-oxide | Inactive | nih.gov |
Cytotoxicity Mechanisms in Cell Culture Systems
The cytotoxic effects of benz(a)anthracene metabolites are a direct consequence of their chemical reactivity and their interaction with cellular components. The mechanisms underlying this cytotoxicity are multifaceted and can vary between cell types.
One of the most significant cytotoxic metabolites is 1,2-Epoxy-1,2,3,4-tetrahydrobenz[a]anthracene, which has been identified as the most cytotoxic among a range of tested derivatives in both bacterial and mammalian cells. nih.gov In a human in vitro hepatocyte culture system (HepG2 cells), the BA-3,4-diol-1,2-epoxide metabolite demonstrated significantly stronger cytotoxic effects compared to the parent benz[a]anthracene compound. nih.gov
A key mechanism implicated in the cytotoxicity of these metabolites is the induction of oxidative stress. Research on the related compound 9,10-dimethyl-1,2-benzanthracene (DMBA) in cultured preovulatory rat follicles revealed that apoptosis was preceded by an increase in reactive oxygen species (ROS). This DMBA-induced apoptosis could be prevented by the antioxidant glutathione (B108866), underscoring the critical role of oxidative stress in the cytotoxic pathway. Dihydrodiol metabolites can be activated by dihydrodiol dehydrogenases to form quinones, which are known to increase ROS formation and lead to oxidative DNA damage.
The level of metabolic activation within a cell is a critical determinant of its susceptibility to cytotoxicity. As previously mentioned, a study comparing rat duodenal (IEC-17) and ileal (IEC-18) epithelial cell lines found that the IEC-18 cells were markedly more sensitive to the cytotoxic effects of DMBA. This heightened sensitivity was directly linked to a 10-15 times greater rate of DMBA metabolism to water-soluble products in the IEC-18 cells. This suggests that cells with a higher capacity to metabolize the parent compound will generate higher concentrations of toxic metabolites, leading to greater cytotoxicity.
Table 4: Cytotoxicity of Benz(a)anthracene Metabolites in Cell Culture Systems
| Cell Line/System | Compound/Metabolite | Cytotoxic Effect/Mechanism | Reference |
|---|---|---|---|
| Bacterial and Mammalian Cells | 1,2-Epoxy-1,2,3,4-tetrahydrobenz[a]anthracene | Most cytotoxic derivative tested | nih.gov |
| HepG2 (Human Hepatocyte) | BA-3,4-diol-1,2-epoxide | Stronger cytotoxicity than parent compound | nih.gov |
| Cultured Rat Preovulatory Follicles | 9,10-dimethyl-1,2-benzanthracene (related PAH) | Induction of apoptosis via increased Reactive Oxygen Species (ROS) | |
| Rat Ileal Epithelial Cells (IEC-18) | 7,12-dimethylbenz[a]anthracene (related PAH) | Increased cytotoxicity linked to higher metabolic rate |
Enzymatic and Microbial Degradation of Benz a Anthracene, 1,2 Dihydro and Its Precursors
Bacterial Biodegradation Pathways
Bacteria initiate the breakdown of benz(a)anthracene (B33201) primarily through the action of dioxygenase enzymes. This initial step is crucial as it introduces oxygen atoms into the aromatic ring system, making it susceptible to further degradation.
Bacterial degradation of benz(a)anthracene can occur at different positions on the molecule. nih.gov The initial enzymatic attack involves the incorporation of both atoms of molecular oxygen to form cis-dihydrodiols. asm.org For instance, Mycobacterium vanbaalenii strain PYR-1 has been shown to attack benz(a)anthracene at the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions, leading to the formation of various dihydroxylated and methoxylated intermediates. nih.gov The major site of enzymatic attack for this strain was found to be the C-10, C-11 positions. nih.gov Another example is Mycobacterium sp. strain RJGII-135, which produces at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov The initial oxidation can be categorized based on the position of the attack on the benz(a)anthracene molecule, which includes angular kata-type (1,2- or 3,4-positions), linear kata-type (8,9- or 10,11-positions), and K-region (5,6-positions) dioxygenation. nih.gov
Several bacterial genera have been identified for their ability to degrade benz(a)anthracene. Mycobacterium species are particularly effective at degrading high-molecular-weight PAHs. nih.gov Mycobacterium vanbaalenii PYR-1 can metabolize a significant portion of benz(a)anthracene, initiating attack at multiple sites. nih.gov Similarly, Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, has demonstrated the ability to degrade benz(a)anthracene by forming dihydrodiols. nih.gov
The genus Beijerinckia also plays a role in the degradation of benz(a)anthracene. A Beijerinckia strain, designated B1, was found to oxidize benz(a)anthracene after being induced with compounds like biphenyl, m-xylene, and salicylate. nih.govosti.gov This indicates that the presence of other organic compounds can stimulate the production of enzymes necessary for PAH degradation. Sphingobium sp. strain KK22 is another bacterium capable of rapidly biotransforming benz(a)anthracene. nih.gov
| Bacterial Strain | Key Findings in Benz(a)anthracene Degradation |
| Mycobacterium vanbaalenii PYR-1 | Initiates attack at C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov |
| Mycobacterium sp. strain RJGII-135 | Forms 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov |
| Beijerinckia sp. strain B1 | Oxidizes benz(a)anthracene, converting a significant portion to o-hydroxypolyaromatic acids. nih.govosti.gov |
| Sphingobium sp. strain KK22 | Rapidly biodegrades benz(a)anthracene. nih.gov |
Following the initial dioxygenation and subsequent ring cleavage, the degradation pathway of benz(a)anthracene leads to the formation of various carboxylic acids. A Beijerinckia strain was shown to convert benz(a)anthracene into an isomeric mixture of three o-hydroxypolyaromatic acids. nih.govosti.gov The major metabolite was identified as 1-hydroxy-2-anthranoic acid, with two minor metabolites being 2-hydroxy-3-phenanthroic acid and 3-hydroxy-2-phenanthroic acid. nih.gov The formation of these hydroxy acids is a critical step, as they can be further oxidized, leading to the breakdown of at least two rings of the benz(a)anthracene molecule. nih.govresearchgate.net The degradation of anthracene (B1667546), a related PAH, by Mycobacterium sp. strain PYR-1 also results in the formation of a novel ring fission product, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, as well as phthalic acid. asm.org This suggests that similar pathways may lead to the formation of various carboxylic acids from benz(a)anthracene degradation.
Fungal Biodegradation Pathways
Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that are highly effective in degrading complex organic pollutants like PAHs.
Ligninolytic fungi are a key group of microorganisms involved in the degradation of PAHs. nih.govresearchgate.net These fungi secrete non-specific, powerful oxidative enzymes, primarily lignin (B12514952) peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. nih.govnih.gov These enzymes are also involved in the degradation of lignin in wood. usda.gov The white-rot fungus Irpex lacteus has been shown to degrade over 70% of an initial application of benz(a)anthracene within 14 days. nih.govresearchgate.net The initial step in the metabolization of benz(a)anthracene by this fungus is its transformation to benz[a]anthracene-7,12-dione. nih.govresearchgate.net Other ligninolytic fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus, are also commonly used for the degradation of such compounds. nih.gov The degradation process can also involve H2O2 producing enzymes and tyrosinase. researchgate.net
| Fungal Genus/Species | Key Enzymes | Degradation Characteristics |
| Irpex lacteus | Ligninolytic enzymes | Degrades over 70% of benz[a]anthracene in 14 days. nih.govresearchgate.net |
| Phanerochaete chrysosporium | Lignin peroxidase (LiP), Manganese peroxidase (MnP) | Oxidizes PAHs to quinones; degrades anthracene to phthalic acid. nih.govusda.govnih.gov |
| Pleurotus ostreatus | Ligninolytic enzymes | Commonly used for PAH degradation. nih.gov |
| Fusarium solani | Laccase | Degrades anthracene and benz[a]anthracene. researchgate.net |
The ultimate goal of biodegradation is the complete mineralization of the organic pollutant to carbon dioxide and water. The fungal degradation of benz(a)anthracene proceeds through ring cleavage, leading to the formation of simpler organic molecules. In the case of Irpex lacteus, the intermediate benz[a]anthracene-7,12-dione is further degraded into 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.govresearchgate.net From phthalic acid, further transformation can lead to 2-hydroxymethyl benzoic acid or mono- and dimethyl esters of phthalic acid. nih.gov Another degradation product identified was 1-tetralone, which is eventually also converted to phthalic acid. nih.govresearchgate.net Similarly, the degradation of the related compound anthracene by Phanerochaete chrysosporium results in the formation of phthalic acid as a ring-fission metabolite, which is then further mineralized. nih.govosti.gov These findings demonstrate the capability of ligninolytic fungi to cleave the aromatic rings of complex PAHs, leading to their eventual breakdown.
Identification of Intermediate Metabolites (e.g., Benz[a]anthracene-7,12-dione, Naphthalenedicarboxylic Acid, Phthalic Acid)
The enzymatic and microbial breakdown of benz[a]anthracene, a precursor to BENZ(a)ANTHRACENE, 1,2-DIHYDRO-, involves a series of oxidative attacks that lead to the formation of several key intermediate metabolites. These intermediates are the result of ring cleavage and further transformation by various microorganisms, including bacteria and fungi. The identification of these metabolites provides crucial insights into the degradation pathways. Key identified intermediates include benz[a]anthracene-7,12-dione, naphthalenedicarboxylic acid, and phthalic acid.
The degradation process is often initiated by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. nih.gov This initial oxidation can occur at various positions on the benz[a]anthracene molecule. For instance, the bacterium Mycobacterium vanbaalenii strain PYR-1 has been shown to attack benz[a]anthracene at the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov Similarly, ligninolytic fungi like Irpex lacteus transform benz[a]anthracene as a first step in its metabolization. nih.gov These initial steps are critical as they lead to the formation of less complex and more biodegradable compounds.
Benz[a]anthracene-7,12-dione
A primary and significant metabolite formed during the degradation of benz[a]anthracene is benz[a]anthracene-7,12-dione. This compound is typically formed through the enzymatic attack at the C-7 and C-12 positions of the parent molecule. nih.gov
Fungal Degradation: The ligninolytic fungus Irpex lacteus transforms benz[a]anthracene into benz[a]anthracene-7,12-dione (BaAQ) as the first step in its metabolic pathway. nih.gov This transformation is a typical pathway for ligninolytic fungi when degrading polycyclic aromatic hydrocarbons (PAHs). nih.gov
Bacterial Degradation: Cultures of Mycobacterium vanbaalenii strain PYR-1 also produce benz[a]anthracene-7,12-dione as a result of enzymatic action at the C-7 and C-12 positions. nih.gov
The formation of this dione (B5365651) is a critical juncture in the degradation cascade, leading to further ring fission products.
Naphthalenedicarboxylic Acid
Following the formation of benz[a]anthracene-7,12-dione, further degradation by microorganisms leads to the cleavage of the ring structure, resulting in smaller molecules such as naphthalenedicarboxylic acid.
Fungal Degradation: In studies with Irpex lacteus, benz[a]anthracene-7,12-dione was further degraded into 1,2-naphthalenedicarboxylic acid. nih.gov This indicates a cleavage of one of the aromatic rings of the dione intermediate. In some cases, acenaphthenequinone, a related compound, is metabolized to naphthalene-1,8-dicarboxylic acid. sciepub.com
Phthalic Acid
Phthalic acid is a common downstream metabolite in the degradation of many PAHs, including benz[a]anthracene. It represents a significant breakdown of the original multi-ring structure.
Fungal Degradation: The metabolic pathway in Irpex lacteus shows that the degradation of benz[a]anthracene-7,12-dione ultimately leads to the formation of phthalic acid, sometimes following the production of 1,2-naphthalenedicarboxylic acid. nih.gov Another pathway identified in the same fungus involves the transformation of a different degradation product, 1-tetralone, which also results in phthalic acid. nih.gov
General PAH Degradation: Phthalic acid is a known metabolite in the degradation of other PAHs like anthracene and pyrene. nih.govresearchgate.net Aerobic degradation of PAHs by bacteria such as Pseudomonas often proceeds through intermediates that are eventually metabolized into phthalic acid before entering the tricarboxylic acid (TCA) cycle for complete mineralization. mdpi.com
The following table summarizes the research findings on the identification of these key intermediate metabolites from the degradation of benz[a]anthracene.
Table 1: Identified Intermediate Metabolites from Benz[a]anthracene Degradation
| Precursor Compound | Microorganism | Intermediate Metabolite Identified |
|---|---|---|
| Benz[a]anthracene | Irpex lacteus (fungus) | Benz[a]anthracene-7,12-dione |
| Benz[a]anthracene | Mycobacterium vanbaalenii PYR-1 (bacterium) | Benz[a]anthracene-7,12-dione |
| Benz[a]anthracene-7,12-dione | Irpex lacteus (fungus) | 1,2-Naphthalenedicarboxylic Acid |
| Benz[a]anthracene-7,12-dione | Irpex lacteus (fungus) | Phthalic Acid |
| 1,2-Naphthalenedicarboxylic Acid | Irpex lacteus (fungus) | Phthalic Acid |
The identification of these metabolites confirms that microorganisms can cleave the stable ring structures of high molecular weight PAHs like benz[a]anthracene, funneling them into central metabolic pathways. nih.gov None of the identified intermediates in the Irpex lacteus study were found to be dead-end metabolites, indicating a complete degradation pathway. nih.gov
Compound Index
The following table lists the chemical compounds mentioned in this article.
Structure Activity Relationships Sar of Benz a Anthracene, 1,2 Dihydro and Its Metabolites/derivatives
Influence of Hydrogenation State on Biological Activity (e.g., Dihydro, Tetrahydro, Hexahydro Forms)
The degree of hydrogenation significantly alters the biological properties of benz(a)anthracene (B33201) (BA). While data specifically detailing the progressive hydrogenation from 1,2-dihydrobenz(a)anthracene to its tetrahydro and hexahydro forms is limited, extensive research on various dihydrodiol metabolites of BA provides critical insights into how saturation of specific double bonds impacts carcinogenicity.
The metabolic conversion of the parent BA can result in several trans-dihydrodiols. Studies have shown that the position of this dihydroxylation is a key determinant of carcinogenic activity. For instance, (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) is a proximate carcinogen and is significantly more mutagenic and tumorigenic than the parent benz(a)anthracene. nih.govnih.gov In contrast, other metabolically possible trans-dihydrodiols, such as the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols, exhibit little to no carcinogenic or mutagenic activity. nih.gov
Specifically, BA 3,4-dihydrodiol was found to be approximately ten times more mutagenic than BA in Chinese hamster V79 cells and about five times more active as a skin tumor initiator in mice. nih.gov Further metabolism of this active dihydrodiol to a diol epoxide is a critical activation step. The subsequent formation of (+/-)-trans-3α,4β-Dihydroxy-1α,2α-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, a tetrahydro derivative, results in a compound that is even more potent as a tumor initiator than the BA 3,4-dihydrodiol. nih.gov This underscores that partial hydrogenation, when it occurs at specific positions leading to the formation of reactive metabolites, is a crucial factor in the carcinogenicity of benz(a)anthracene.
Table 1: Comparative Mutagenicity and Tumor-Initiating Activity of Benz(a)anthracene and its Dihydrodiol Metabolites
| Compound | Relative Mutagenicity (Chinese Hamster V79 cells) | Relative Tumor-Initiating Activity (Mouse Skin) |
|---|---|---|
| Benz(a)anthracene (BA) | 1x | 1x |
trans-1,2-Dihydroxy-1,2-dihydrobenz(a)anthracene |
Low | Less active than BA |
trans-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene |
~10x BA | ~5x BA |
trans-5,6-Dihydroxy-5,6-dihydrobenz(a)anthracene |
Low | Less active than BA |
trans-8,9-Dihydroxy-8,9-dihydrobenz(a)anthracene |
Low | Less active than BA |
trans-10,11-Dihydroxy-10,11-dihydrobenz(a)anthracene |
Low | Less active than BA |
Data sourced from studies on the mutagenicity and carcinogenicity of benz(a)anthracene diols. nih.govnih.gov
Impact of Specific Structural Features (e.g., Bay-Region, K-Region) on Reactivity and Biological Effects
The "bay-region" theory is fundamental to understanding the carcinogenicity of many polycyclic aromatic hydrocarbons, including benz(a)anthracene. A bay region is a concave, sterically hindered area on the periphery of the molecule. For benz(a)anthracene, the bay region is located between the 1 and 12 positions. The theory posits that diol epoxides in which the epoxide ring forms part of a bay region are particularly reactive and are often the ultimate carcinogenic metabolites. nih.gov
The metabolism of benz(a)anthracene to its ultimate carcinogen involves the formation of a diol epoxide in the 1,2,3,4-ring. Specifically, the highly carcinogenic BA 3,4-dihydrodiol is metabolized to bay-region diol epoxides: trans-3,4-diol-anti-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene (anti-BADE) and syn-3,4-diol-syn-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene (syn-BADE). nih.gov These bay-region diol epoxides are exceptionally mutagenic. nih.gov Perturbational molecular orbital calculations have indicated that the electronic properties of the π-electron system are responsible for the unusually high chemical reactivity of these bay-region diol epoxides. nih.gov
In contrast, the "K-region" refers to an isolated, electron-rich double bond in a PAH, such as the 5,6-bond in benz(a)anthracene. While the K-region can also be metabolized to form an epoxide, benz(a)anthracene 5,6-oxide, this K-region oxide is significantly less mutagenic and carcinogenic than the bay-region diol epoxides. nih.gov Studies have shown that the K-region oxide has less than 10% of the mutagenic activity of the bay-region 1,2-epoxides derived from benz(a)anthracene. nih.gov
The metabolism of trans-1,2-dihydroxy-1,2-dihydrobenz(a)anthracene, the dihydrodiol of the titular compound, primarily occurs at the vicinal 3,4-double bond, leading to the formation of 1,2,3,4-tetrahydrotetrols. researchgate.net This indicates that even with hydroxyl groups present in the 1 and 2 positions, metabolic activity is directed towards the formation of a diol epoxide in the bay region. However, it has also been suggested from fluorescence spectral data of DNA adducts from hamster embryo cells that metabolic activation may also occur via a non-bay-region diol-epoxide in the 8,9,10,11-ring. nih.gov
Table 2: Mutagenic Activity of Benz(a)anthracene Epoxide Derivatives
| Compound Type | Specific Derivative | Relative Mutagenic Activity |
|---|---|---|
| Bay-Region Diol Epoxide | trans-3,4-diol-1,2-epoxides |
Very High |
| Non-Bay-Region Diol Epoxide | trans-8,9-diol-10,11-epoxides |
Low |
| Non-Bay-Region Diol Epoxide | trans-10,11-diol-8,9-epoxides |
Low |
| K-Region Oxide | Benz(a)anthracene 5,6-oxide | Very Low (<10% of bay-region epoxides) |
Data compiled from comparative studies on the mutagenicity of benz(a)anthracene derivatives. nih.gov
Effects of Alkyl Substitutions on Carcinogenic Potential
The introduction of alkyl groups, such as methyl groups, onto the benz(a)anthracene ring system can dramatically alter its carcinogenic potential. The position and number of these substitutions are critical. For example, 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene are significantly more potent carcinogens than the parent benz(a)anthracene. uwo.caresearchgate.net
Studies on the carcinogenic activity of various methylated benz(a)anthracene derivatives in newborn mice have demonstrated these structure-activity relationships. 7-Methylbenz(a)anthracene was found to be the most tumorigenic among a series of tested compounds, inducing subcutaneous sarcomas, lung tumors, and liver tumors. uwo.ca The addition of a second methyl group at the 12-position, creating 7,12-dimethylbenz(a)anthracene (DMBA), also results in a highly potent carcinogen. In contrast, the syntheses of 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracenes resulted in compounds with a lack of carcinogenic activity, highlighting that substitution at certain positions can diminish or abolish carcinogenicity. nih.gov
Furthermore, alkylation can influence other biological activities, such as immunosuppression. Methylation at both the 7 and 12 positions of the benz(a)anthracene ring has been shown to significantly enhance its immunosuppressive effects. researchgate.net The position-dependent effects of alkylation on the potency of benz(a)anthracene have also been observed in the activation of the aryl hydrocarbon receptor 2 (AhR2) in fish, with different alkylated homologues showing varying degrees of potency. scilit.com
Interestingly, some research suggests that the metabolic activation of unsubstituted PAHs may involve a "bioalkylation" step, where an alkyl group is biochemically introduced into the molecule at centers of high reactivity. nih.gov This bioalkylation was observed for the weakly carcinogenic benz(a)anthracene but not for several noncarcinogenic PAHs. nih.gov
Table 3: Carcinogenic Activity of Selected Alkylated Benz(a)anthracene Derivatives
| Compound | Carcinogenic Activity |
|---|---|
| Benz(a)anthracene | Weakly Carcinogenic |
| 7-Methylbenz(a)anthracene | Highly Carcinogenic |
| 7,12-Dimethylbenz(a)anthracene | Highly Carcinogenic |
| 7-Bromomethylbenz(a)anthracene | Less active than 7-methylbenz(a)anthracene |
| 4-Chloro-7-bromomethylbenz(a)anthracene | Marginal Activity |
| 1,7,12-Trimethylbenz[a]anthracene | Inactive |
| 2,7,12-Trimethylbenz[a]anthracene | Inactive |
Compiled from various studies on the structure-carcinogenic activity relationships of benz(a)anthracene derivatives. nih.govuwo.ca
Stereochemical Influences on Metabolic Activation and Adduct Formation
Stereochemistry plays a pivotal role in the metabolic activation of benz(a)anthracene and the subsequent formation of DNA adducts. The enzymes involved in metabolism, such as cytochrome P450 and epoxide hydrolase, often exhibit high degrees of stereoselectivity, leading to the formation of specific enantiomers and diastereomers of metabolites.
The metabolic formation of dihydrodiols from the parent hydrocarbon is a stereoselective process. For example, the metabolism of dibenz(a,h)anthracene, a related PAH, by rat liver microsomes produces trans-dihydrodiols that are highly enriched in their R,R enantiomers. nih.govnih.gov The subsequent metabolic activation of these enantiomeric dihydrodiols can lead to products with vastly different mutagenic potentials. nih.gov
This stereoselectivity continues in the formation of the ultimate carcinogenic bay-region diol epoxides. For benz(a)anthracene, the anti- and syn-diastereomers of the 3,4-diol-1,2-epoxide are formed. These diastereomers have different conformations; the syn-diastereomer has a bulky quasi-diaxial conformation of the diol epoxide ring, which affects its interaction with DNA. nih.gov Both the anti-BADE and syn-BADE can form non-covalent intercalative complexes with DNA, but the association constant for the syn-diastereomer is significantly lower. nih.gov
The covalent binding of these diol epoxides to DNA to form adducts is also stereochemically influenced. The conformation of the resulting DNA adduct can vary. Studies have identified two main conformations for covalent adducts: a quasi-intercalative conformation (site I) and a conformation where the long axis of the PAH is tilted closer to the DNA helix axis (site II). nih.gov The highly tumorigenic anti-BADE tends to form covalent site II adducts, while the less tumorigenic syn-BADE forms site I adducts. nih.gov The conformation of these adducts is believed to be a critical factor in determining the mutagenic and tumorigenic activity of the parent compound. The bulky nature of these adducts can impede DNA replication and induce mutations.
Analytical Methodologies for the Detection and Characterization of Benz a Anthracene, 1,2 Dihydro and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone for separating BENZ(a)ANTHRACENE (B33201), 1,2-DIHYDRO- from its parent compound, other isomers, and subsequent metabolites. The choice of chromatographic technique and conditions is dictated by the specific analytical challenge, including the complexity of the sample matrix and the physicochemical properties of the analytes.
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its metabolites. nih.govhpst.cz Its high resolution and the ability to couple with sensitive detectors like fluorescence and ultraviolet (UV) make it a method of choice. nih.govshimadzu.com
Fluorescence detection is particularly advantageous for polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to their native fluorescence. researchgate.net This detection method offers high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds. For instance, a method for the simultaneous determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene (B41569) in human urine utilizes a switchable fluorescence detector, achieving detection limits in the low ng/L range. nih.gov The excitation and emission wavelengths are selected to maximize the fluorescence signal of the target analyte while minimizing interference from other compounds in the sample. researchgate.netresearchgate.net
UV detection is also widely used, often in conjunction with fluorescence detection. aatbio.com A diode array detector (DAD) can acquire the entire UV spectrum of each eluting peak, providing valuable information for compound identification by comparing the obtained spectra with those of reference standards. aatbio.com The selection of the monitoring wavelength is critical for achieving optimal sensitivity and selectivity.
Table 1: HPLC Conditions for the Analysis of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its Metabolites
| Parameter | HPLC with Fluorescence Detection | HPLC with UV Detection |
| Column | Reversed-phase C18 (e.g., Zorbax ODS, Vydac C18) nih.gov, Chiral stationary phases (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine) nih.gov | Reversed-phase C18, Diode Array Detector (DAD) compatible columns aatbio.com |
| Mobile Phase | Acetonitrile (B52724)/water gradient shimadzu.comresearchgate.net | Acetonitrile/water gradient aatbio.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | Typically 0.5 - 1.5 mL/min |
| Detection | Fluorescence Detector (FLD) | Diode Array Detector (DAD) |
| Excitation Wavelength (nm) | Compound-specific, e.g., 267 nm for some PAHs researchgate.net | 254 nm (general for PAHs) aatbio.com |
| Emission Wavelength (nm) | Compound-specific, e.g., 390-430 nm for some PAH metabolites nih.gov | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone in the analysis of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its metabolites. hpst.cznih.gov This technique combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. Due to the low volatility of dihydrodiols, a derivatization step, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, is required to increase their thermal stability and volatility for GC analysis. researchgate.netresearchgate.net
The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for unambiguous identification. nih.gov The mass spectrum of the trimethylsilyl derivative of benz[a]anthracene cis-dihydrodiol shows characteristic fragments that aid in its identification. researchgate.net
Table 2: GC-MS Conditions for the Analysis of Derivatized BENZ(a)ANTHRACENE, 1,2-DIHYDRO- Metabolites
| Parameter | Typical Conditions |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents researchgate.net |
| GC Column | Capillary column (e.g., DB-5MS, Rxi-5Sil MS) nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Temperature Program | Ramped temperature program (e.g., initial temp. 100°C, ramp to 300°C) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Thin-Layer Chromatography (TLC) with Fluorescence Detection
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the preliminary screening and separation of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its metabolites. While not as high-resolution as HPLC or GC, TLC is valuable for fractionating complex mixtures and isolating compounds for further analysis.
In this method, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel or alumina. amazonaws.com The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation.
Due to the fluorescent nature of PAHs and their metabolites, detection is often achieved by exposing the developed TLC plate to UV light. The separated compounds appear as fluorescent spots, which can be scraped from the plate and eluted for further analysis by more sophisticated techniques like GC-MS or HPLC.
Reversed-Phase and Normal-Phase Separation Strategies
Both reversed-phase and normal-phase chromatography are employed in the analysis of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its metabolites, with the choice depending on the specific separation goals.
Reversed-Phase Chromatography is the most common mode used for the analysis of PAHs and their metabolites. nih.govresearchgate.net In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column. This strategy is effective for separating a wide range of PAH metabolites with varying polarities. For example, the separation of monohydroxylated derivatives of benz[a]anthracene has been successfully achieved using both monomeric and polymeric C18 columns. nih.gov
Normal-Phase Chromatography , on the other hand, utilizes a polar stationary phase (e.g., silica or alumina) and a nonpolar mobile phase. nih.govamazonaws.com This technique is particularly useful for separating isomers and for fractionating complex mixtures of PAHs based on the number of aromatic rings and the type and position of substituents. It can be used as a complementary technique to reversed-phase chromatography to achieve comprehensive separation of complex metabolite profiles. For instance, the separation of dihydrodiol metabolites of 7-methylbenz[a]anthracene (B135024) was achieved by a combination of reversed-phase and normal-phase HPLC.
A significant application of these strategies is in the separation of enantiomers (mirror-image isomers) of dihydrodiols. This is often accomplished using chiral stationary phases (CSPs) in either normal-phase or reversed-phase mode. nih.govnih.gov For example, the enantiomers of benz[a]anthracene trans-1,2-dihydrodiol have been separated using CSPs like (R)-N-(3,5-dinitrobenzoyl)phenylglycine and (S)-N-(3,5-dinitrobenzoyl)leucine. nih.gov This separation is crucial as different enantiomers can exhibit vastly different biological activities.
Spectroscopic Characterization of Metabolites and Adducts
Spectroscopic techniques are indispensable for the structural elucidation of the metabolites and DNA adducts of BENZ(a)ANTHRACENE, 1,2-DIHYDRO-.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of BENZ(a)ANTHRACENE, 1,2-DIHYDRO- and its metabolites. shimadzu.comnist.gov The absorption of UV or visible light by these molecules results in the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the part of the molecule that absorbs light).
The UV-Vis spectrum of a PAH is characterized by several absorption bands, and changes in the spectrum can indicate metabolic transformations. For example, the saturation of a double bond, as in the formation of a dihydrodiol, leads to a shift in the absorption bands to shorter wavelengths (a hypsochromic or blue shift) compared to the parent aromatic hydrocarbon. shimadzu.com Conversely, the formation of a more extended conjugated system, for instance through the formation of a catechol, can result in a shift to longer wavelengths (a bathochromic or red shift).
One study detailed the spectral changes observed upon the enzymatic dehydrogenation of benz[a]anthracene 1,2-dihydrodiol. The reaction, monitored in a cuvette, showed distinct changes in the UV-Vis spectrum over time, allowing for the characterization of the reaction progress and the identification of the resulting catechol product. mdpi.com
Table 3: UV-Visible Absorption Maxima for BENZ(a)ANTHRACENE and Related Compounds
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| Benz[a]anthracene | Ethanol | 255, 286, 375 shimadzu.com |
| Anthracene (B1667546) | Cyclohexane | 356.2, 375 |
| Benz(a)anthracene-7,12-dione | Not Specified | Characteristic absorption bands nist.gov |
Mass Spectrometry (MS, Time-of-Flight MS)
Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and structural elucidation of benz(a)anthracene (BaA) metabolites, including its dihydrodiol derivatives. This method measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and fragmentation analysis, which aids in identifying the compound's structure.
Typically, MS is coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), to analyze complex mixtures. nemc.usuctm.edu GC-MS is highly effective for separating volatile and thermally stable compounds. hpst.cz For BaA metabolites, derivatization is often employed to increase their volatility. researchgate.net LC-MS is suitable for a broader range of compounds, including those that are thermally labile or non-volatile, and is frequently used for analyzing polar metabolites. nemc.usqut.edu.au
Time-of-Flight Mass Spectrometry (TOF-MS) offers distinct advantages for the analysis of BaA metabolites. TOF-MS provides high mass resolution and accuracy, enabling the differentiation of compounds with very similar masses. ca.govresearchgate.net This is particularly useful in distinguishing between isomeric forms of BaA dihydrodiols. Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) has been developed for the rapid screening of polycyclic aromatic hydrocarbons (PAHs) directly from samples with minimal preparation, significantly reducing analysis time. ca.gov Atmospheric Pressure Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (APGC-QTOF) is another advanced technique that combines the separation power of GC with the high-resolution and accurate mass capabilities of TOF-MS for sensitive detection of PAHs and their derivatives. researchgate.net
The table below details the mass-to-charge ratios of ions typically observed in the mass spectrometric analysis of Benz(a)anthracene and its derivatives.
Table 1: Mass Spectrometric Data for Benz(a)anthracene and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|---|
| Benz(a)anthracene | C₁₈H₁₂ | 228.29 | 228 (M⁺), 226, 229 |
| Benz(a)anthracene-1,2-dihydrodiol | C₁₈H₁₄O₂ | 262.30 | 262 (M⁺), 244 (M⁺-H₂O), 228 |
This table is generated based on typical fragmentation patterns and molecular weights. Actual observed m/z values may vary slightly based on instrumentation and experimental conditions. hpst.cz
Advanced Techniques for DNA Adduct Analysis (e.g., ³²P-Postlabeling)
The carcinogenicity of many PAHs, including benz(a)anthracene, is linked to their ability to form covalent adducts with DNA after metabolic activation. The detection of these DNA adducts is a key biomarker for assessing carcinogenic risk.
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying a wide variety of DNA adducts, even when present at very low levels (as low as one adduct in 10¹⁰ nucleotides). nih.gov This makes it highly suitable for monitoring human exposure to environmental carcinogens. nih.gov The methodology involves several key steps: nih.gov
DNA Digestion: The DNA sample is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.
Adduct Enrichment: The bulky, lipophilic DNA adducts are often enriched from the normal, unmodified nucleotides, for instance, through butanol extraction. nih.gov
Radiolabeling: The 3'-phosphate group of the adducted nucleotides is removed, and they are subsequently labeled at the 5'-hydroxyl position with a high-activity ³²P-phosphate group transferred from [γ-³²P]ATP by T4 polynucleotide kinase.
Separation and Detection: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov
Quantification: The separated adducts are detected and quantified by measuring their radioactivity.
Research has shown that benz(a)anthracene metabolites form adducts primarily with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov Specifically, the diol epoxide metabolites, such as those derived from the 3,4-dihydrodiol, are known to be highly reactive towards DNA. acs.org The ³²P-postlabeling assay has been instrumental in identifying complex patterns of DNA adducts formed from BaA and its derivatives in various biological systems. nih.govnih.gov
Table 2: Research Findings on Benz(a)anthracene DNA Adducts using ³²P-Postlabeling
| Study Focus | Key Findings | Citation |
|---|---|---|
| DNA Base Selectivity | Reaction of a BaA metabolite with DNA and individual deoxynucleoside 3'-monophosphates showed the formation of multiple adducts with dG and dA, while no significant adducts were found with dC and dT. The major DNA adduct was derived from dG. | nih.gov |
| Methodological Improvement | An enhanced ³²P-HPLC technique, using a modified gradient, improved the resolution and separation of complex DNA adduct mixtures from various PAHs, including a derivative of benz(a)anthracene. | nih.gov |
| General Applicability | The ³²P-postlabeling assay is described as an ultrasensitive method requiring only microgram quantities of DNA, applicable to a wide variety of compounds and complex mixtures from in vivo and in vitro studies. | nih.gov |
Future Directions and Research Perspectives
Elucidation of Novel Metabolic Pathways and Enzymes
The metabolic journey of benz(a)anthracene (B33201), 1,2-dihydro- is a critical determinant of its biological effects. While it is known to be a metabolite, the precise enzymatic processes involved in its formation and subsequent transformation are not fully understood.
In mammalian systems, the initial oxidation of benz(a)anthracene is primarily catalyzed by cytochrome P450 (CYP) monooxygenases, leading to the formation of various epoxides which are then hydrated by epoxide hydrolase to form dihydrodiols. iarc.fr Benz(a)anthracene, 1,2-dihydro- is generally considered a minor metabolite compared to other dihydrodiol isomers, such as the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. iarc.fr Studies with rat liver microsomes have shown that the profile of metabolites, including the 1,2-dihydrodiol, is significantly influenced by the specific CYP isoforms present, which can be induced by different chemical exposures. nih.gov For instance, liver microsomes from rats treated with 3-methylcholanthrene, a potent inducer of CYP1A1, show a different regioselectivity for benz(a)anthracene metabolism compared to untreated rats. nih.gov
Further research is needed to identify the specific human CYP isoforms responsible for the formation of benz(a)anthracene, 1,2-dihydro- and to understand the factors that regulate their expression and activity. The subsequent metabolism of the 1,2-dihydrodiol is also of significant interest. It can be further metabolized to form bis-dihydrodiols and diol epoxides. nih.gov A detailed study on the metabolism of trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene by rat liver microsomes revealed that the formation of these subsequent metabolites is highly dependent on the type of CYP induction. nih.gov Microsomes from control and phenobarbital-treated rats predominantly produced 1,2-diol-3,4-epoxides, while microsomes from 3-methylcholanthrene-treated rats primarily formed isomeric bis-dihydrodiols. nih.gov
In the realm of microbial metabolism, bacterial enzymes present novel pathways for the degradation of PAHs. Research has identified that bacteria such as Beijerinckia sp. can oxidize benz(a)anthracene to cis-dihydrodiols, including the cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene. nih.govnih.gov More specifically, a versatile cis-dihydrodiol dehydrogenase from Sphingomonas sp. strain CHY-1 has been characterized and shown to oxidize a wide range of PAH dihydrodiols, including benz(a)anthracene 1,2-dihydrodiol, to their corresponding catechols. acs.org This enzyme represents a significant area for future investigation into the bioremediation of PAH-contaminated environments. Further exploration of the microbial metabolome may uncover other novel enzymes and pathways involved in the transformation of benz(a)anthracene, 1,2-dihydro-.
Advanced Approaches in DNA Adductomics and Damage Profiling
A crucial aspect of PAH carcinogenesis is the formation of covalent adducts with DNA, which can lead to mutations if not repaired. While the focus of DNA adduct research has historically been on the ultimate carcinogenic metabolites, such as the diol epoxides derived from the highly carcinogenic benz(a)anthracene 3,4-dihydrodiol, the potential for benz(a)anthracene, 1,2-dihydro- and its metabolites to contribute to DNA damage warrants further investigation.
Future research should employ advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify specific DNA adducts formed from metabolites of benz(a)anthracene, 1,2-dihydro-. ugto.mx This will require the synthesis of analytical standards for the potential diol epoxides and other reactive metabolites derived from the 1,2-dihydrodiol.
Comprehensive DNA damage profiling can provide a broader picture of the genotoxic potential of this compound. This includes investigating not only stable DNA adducts but also oxidative DNA damage, which can be induced by PAH o-quinones. dntb.gov.ua The development of sensitive methods to detect various types of DNA lesions will be critical in assessing the full spectrum of DNA damage that may be initiated by the metabolic activation of benz(a)anthracene, 1,2-dihydro-.
Comprehensive Structure-Activity and Mechanism-of-Action Studies
The striking difference in the carcinogenic activity of the various benz(a)anthracene dihydrodiol isomers highlights the importance of their three-dimensional structure. Studies in newborn mice have demonstrated that while the trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene is exceptionally carcinogenic, the trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene exhibits little or no tumorigenic activity. iarc.fr This provides a clear example of a structure-activity relationship that needs to be explored at a mechanistic level.
Future research should focus on elucidating the molecular basis for this difference in activity. This includes comparative studies on the metabolic activation of the 1,2- and 3,4-dihydrodiols to their respective diol epoxides, the reactivity of these diol epoxides with DNA, and the types of DNA adducts formed. The "bay region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide group in a sterically hindered bay region are particularly carcinogenic. mdpi.com The 3,4-diol-1,2-epoxide of benz(a)anthracene is a bay-region diol epoxide, which is consistent with its high carcinogenicity. researchgate.net In contrast, the metabolic activation of the 1,2-dihydrodiol would lead to non-bay-region diol epoxides, which are generally less reactive.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into these structure-activity relationships. researchgate.netnih.gov QSAR models have been developed for benz(a)anthracene metabolites, relating their mutagenic potencies to various physicochemical and electronic descriptors. researchgate.net Expanding these models to include a wider range of metabolites and biological endpoints will enhance their predictive power.
Development of Enhanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of benz(a)anthracene, 1,2-dihydro- in complex environmental and biological matrices are essential for exposure assessment and for studying its metabolic fate. The development of highly sensitive and specific analytical methods is a key area for future research.
Current methods for PAH analysis often involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection. researchgate.netasm.org However, the trace levels at which specific metabolites like benz(a)anthracene, 1,2-dihydro- may be present necessitate more advanced techniques.
Future efforts should focus on the application of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) for the trace analysis of benz(a)anthracene dihydrodiol isomers. ugto.mxresearchgate.net This approach offers high selectivity and sensitivity, allowing for the differentiation and quantification of individual isomers in complex mixtures. The development of specific antibodies for use in immunoassays could also provide a high-throughput screening tool for this compound. Furthermore, the use of certified reference materials is crucial for method validation and ensuring data quality. researchgate.net
Integration of Environmental Fate and Biological Impact Models
Understanding the environmental journey of benz(a)anthracene, 1,2-dihydro- and predicting its biological impact requires the integration of sophisticated models. The environmental fate of PAHs is governed by their physicochemical properties, such as hydrophobicity and vapor pressure, which determine their partitioning between air, water, soil, and sediment. tandfonline.com
Future research should aim to develop and validate models that specifically predict the environmental transport, transformation, and persistence of benz(a)anthracene, 1,2-dihydro-. This includes considering its formation from the parent compound in various environmental compartments and its subsequent degradation by microbial and abiotic processes.
Integrating these environmental fate models with physiologically based pharmacokinetic (PBPK) models can provide a more comprehensive picture of the potential human exposure and internal dose of this metabolite. PBPK models simulate the absorption, distribution, metabolism, and excretion of chemicals in the body, and can be used to predict the concentration of metabolites in target tissues. tandfonline.com By linking environmental exposure scenarios to predicted internal doses and incorporating data on its mechanism of action, more accurate risk assessments for benz(a)anthracene, 1,2-dihydro- can be achieved.
Q & A
Q. What are the validated methods for preparing standardized solutions of 1,2-Dihydrobenz(a)anthracene for environmental or toxicological studies?
- Methodological Answer :
Standard solutions of 1,2-Dihydrobenz(a)anthracene (CAS 56-55-3) are typically prepared in cyclohexane at concentrations such as 10 mg/L. Analytical-grade solvents and gravimetric dilution techniques are recommended to ensure precision. Calibration curves should be validated using high-performance liquid chromatography (HPLC) with fluorescence detection, as this compound exhibits green fluorescence under UV light . For environmental analysis, isotopically labeled analogs (e.g., deuterated standards) can improve recovery rates during extraction from complex matrices.
Q. How should researchers handle and store 1,2-Dihydrobenz(a)anthracene to minimize degradation and occupational exposure?
- Methodological Answer :
- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation. Ensure airtight seals to avoid solvent evaporation.
- Handling : Use Class I, Type B biological safety hoods for weighing and mixing. Implement wet methods or HEPA-filtered vacuums for cleanup to reduce airborne particulates .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators. Conduct regular air monitoring if handling powdered forms .
Q. What analytical techniques are most effective for quantifying 1,2-Dihydrobenz(a)anthracene in biological samples?
- Methodological Answer :
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for its sensitivity in detecting PAHs. For polar metabolites (e.g., dihydrodiols), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides better resolution. Internal standards like deuterated benz(a)anthracene improve quantification accuracy .
Advanced Research Questions
Q. How do experimental designs account for conflicting data on the mutagenic potency of 1,2-Dihydrobenz(a)anthracene metabolites compared to its parent compound?
- Methodological Answer :
Contradictions arise from differences in metabolic activation pathways. For example, trans-dihydrodiol metabolites exhibit higher mutagenicity in Salmonella Ames assays due to cytochrome P450-mediated epoxidation. To resolve discrepancies:
Table 1 : Mutagenic Potency of Benz(a)Anthracene Derivatives in Ames Test (TA100 Strain)
| Compound | Metabolic Activation | Revertants/µg | Reference |
|---|---|---|---|
| Benz(a)Anthracene | S9 Mix (Rat) | 12 ± 3 | |
| 1,2-Dihydrodiol | S9 Mix (Rat) | 85 ± 10 | |
| 7,12-DMBA* | None | 220 ± 25 | |
| *7,12-Dimethylbenz(a)anthracene (DMBA). |
Q. What strategies optimize the use of 1,2-Dihydrobenz(a)anthracene in in vitro malignant transformation assays?
- Methodological Answer :
- Cell Lines : Use immortalized rodent fibroblasts (e.g., BALB/3T3) due to their susceptibility to PAH-induced transformation.
- Dosing : Apply sub-cytotoxic concentrations (e.g., 0.1–1 µM) in serum-free media to avoid confounding growth factors.
- Endpoint Analysis : Monitor foci formation over 4–6 weeks, with validation via soft-agar colony assays and transcriptomic profiling (e.g., oncogene upregulation) .
Q. How can researchers mitigate genotoxicity risks when working with 1,2-Dihydrobenz(a)anthracene in laboratory settings?
- Methodological Answer :
- Engineering Controls : Install negative-pressure ventilation systems and double-contained waste disposal.
- Decontamination : Use UV light to degrade surface residues, followed by ethanol wiping.
- Monitoring : Conduct regular genotoxicity audits using comet assays on lab personnel handling the compound .
Methodological Notes
- Synthesis of Derivatives : 7,12-Dimethylbenz(a)anthracene (DMBA, CAS 57-97-6) is synthesized via Friedel-Crafts alkylation of benz(a)anthracene, followed by purification via silica gel chromatography. Purity (>98%) is confirmed by melting point (122–123°C) and NMR .
- Data Interpretation : Conflicting carcinogenicity data may stem from impurities in commercial batches. Always characterize compounds via HPLC-UV/Vis and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
